molecular formula C14H16N2O B14560094 (3S)-1-diazonio-4-methyl-3-(2-phenylethyl)penta-1,4-dien-2-olate CAS No. 62093-40-7

(3S)-1-diazonio-4-methyl-3-(2-phenylethyl)penta-1,4-dien-2-olate

Cat. No.: B14560094
CAS No.: 62093-40-7
M. Wt: 228.29 g/mol
InChI Key: XKEMJHWFENWHNG-ZDUSSCGKSA-N
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Description

(3S)-1-diazonio-4-methyl-3-(2-phenylethyl)penta-1,4-dien-2-olate is a complex organic compound with a unique structure that includes a diazonium group, a phenylethyl group, and a penta-dien-olate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-diazonio-4-methyl-3-(2-phenylethyl)penta-1,4-dien-2-olate typically involves multiple steps. One common method includes the following steps:

    Formation of the penta-dien-olate backbone: This can be achieved through a series of aldol condensation reactions.

    Introduction of the phenylethyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Formation of the diazonium group: This is typically done by treating the corresponding amine with nitrous acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-diazonio-4-methyl-3-(2-phenylethyl)penta-1,4-dien-2-olate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides, cyanides, and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

(3S)-1-diazonio-4-methyl-3-(2-phenylethyl)penta-1,4-dien-2-olate has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3S)-1-diazonio-4-methyl-3-(2-phenylethyl)penta-1,4-dien-2-olate exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins in the body.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-diazonio-4-methyl-3-(2-phenylethyl)penta-1,4-dien-2-olate: shares similarities with other diazonium compounds and penta-dien-olate derivatives.

    Unique Features: Its unique combination of functional groups and structural features distinguishes it from other compounds.

List of Similar Compounds

  • Benzene diazonium chloride
  • Phenylethylamine
  • Penta-1,4-dien-2-olate derivatives

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62093-40-7

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

(3S)-1-diazo-4-methyl-3-(2-phenylethyl)pent-4-en-2-one

InChI

InChI=1S/C14H16N2O/c1-11(2)13(14(17)10-16-15)9-8-12-6-4-3-5-7-12/h3-7,10,13H,1,8-9H2,2H3/t13-/m0/s1

InChI Key

XKEMJHWFENWHNG-ZDUSSCGKSA-N

Isomeric SMILES

CC(=C)[C@H](CCC1=CC=CC=C1)C(=O)C=[N+]=[N-]

Canonical SMILES

CC(=C)C(CCC1=CC=CC=C1)C(=O)C=[N+]=[N-]

Origin of Product

United States

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